molecular formula C7H14O2 B6168827 (2R)-2,3,3-trimethylbutanoic acid CAS No. 13555-17-4

(2R)-2,3,3-trimethylbutanoic acid

Cat. No.: B6168827
CAS No.: 13555-17-4
M. Wt: 130.2
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Description

(2R)-2,3,3-Trimethylbutanoic acid (C₇H₁₄O₂) is a branched-chain carboxylic acid with a chiral center at the C2 position. Its molecular weight is 130.187 g/mol (monoisotopic mass: 130.09938), and it has a CAS Registry Number of 19910-29-3 . The compound is characterized by three methyl groups at positions 2, 3, and 3, resulting in steric hindrance that influences its physical properties (e.g., solubility, boiling point) and reactivity. Its stereochemistry is critical in biochemical applications, as enantiomeric forms (e.g., (2S)-isomer) may exhibit distinct biological activities .

Properties

CAS No.

13555-17-4

Molecular Formula

C7H14O2

Molecular Weight

130.2

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

(a) 3-Methyl-2-phenylbutanoic acid
  • Molecular Formula : C₁₁H₁₄O₂
  • Key Differences : Replacement of two methyl groups (C3 and C3) with a phenyl ring introduces aromaticity, increasing hydrophobicity and altering electronic properties. The phenyl group enhances π-π stacking interactions, which may influence binding in biological systems .
  • CAS : 32606-62-5 (multiple stereoisomers reported).
(b) (2R,3S)-3-Hydroxy-2-methylbutanoic Acid
  • Molecular Formula : C₅H₁₀O₃
  • Key Differences : A hydroxyl group at C3 replaces one methyl group, increasing polarity and hydrogen-bonding capacity. This structural modification enhances solubility in polar solvents and acidity (pKa ~3.5 vs. ~4.8 for the parent compound) .
(c) (2R,3R)-2,3-Dihydroxy-2-methylbutanoic Acid
  • Molecular Formula : C₅H₁₀O₄
  • Key Differences : Two hydroxyl groups at C2 and C3 create a diol structure, significantly elevating water solubility and reducing logP (lipophilicity). This compound is relevant in metabolic pathways, particularly in carbohydrate derivatives .

Stereoisomeric Comparisons

(a) (S)-2,3,3-Trimethylbutanoic Acid
  • Molecular Formula : C₇H₁₄O₂
  • Key Differences : The (S)-enantiomer (CAS 13332-31-5) shares identical physical properties (e.g., melting point, boiling point) with the (2R)-isomer but differs in optical rotation ([α]D). Enantiomeric purity is crucial in pharmaceutical applications, as biological systems often exhibit chiral specificity .
(b) (2R)-2-Hydroxy-3,3-dimethylbutanoic Acid
  • Molecular Formula : C₆H₁₂O₃
  • Key Differences : A hydroxyl group at C2 replaces one methyl group, increasing acidity (pKa ~3.1) and enabling chelation with metal ions. This compound is used in asymmetric synthesis and enzyme inhibition studies .

Functionalized Derivatives

(a) 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanoic Acid
  • Molecular Formula: C₂₂H₂₅NO₄
  • Key Differences: Addition of a fluorenylmethoxycarbonyl (Fmoc) protecting group increases molecular weight (367.44 g/mol) and steric bulk. This derivative is used in peptide synthesis to protect the amino group during solid-phase coupling .
(b) (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic Acid
  • Molecular Formula: C₁₃H₁₃NO₄
  • Key Differences: A phthalimide substituent at C2 introduces a rigid, planar structure. This modification alters crystallization behavior, as evidenced by its monoclinic crystal system (space group P2₁) and hydrogen-bonded chains along the [010] direction .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
(2R)-2,3,3-Trimethylbutanoic acid C₇H₁₄O₂ 130.187 19910-29-3 Carboxylic acid, 3 methyl
3-Methyl-2-phenylbutanoic acid C₁₁H₁₄O₂ 178.23 32606-62-5 Carboxylic acid, phenyl
(2R,3S)-3-Hydroxy-2-methylbutanoic acid C₅H₁₀O₃ 118.13 473-86-9 Carboxylic acid, hydroxyl
(S)-2,3,3-Trimethylbutanoic acid C₇H₁₄O₂ 130.187 13332-31-5 Carboxylic acid, 3 methyl

Research Findings and Trends

  • Stereochemical Impact: The (2R)-configuration of 2,3,3-trimethylbutanoic acid is preferred in asymmetric catalysis due to its compatibility with chiral catalysts, as demonstrated in enantioselective esterification reactions .
  • Structural Clustering: Algorithms comparing maximal common subgraphs classify this compound within the "branched carboxylic acids" cluster, sharing features with terpenoid derivatives .
  • Toxicity Data: Limited toxicity reports exist for the (2R)-isomer, but analogues like 3-methyl-2-phenylbutanoic acid show moderate cytotoxicity in vitro (IC₅₀ ~50 µM in HeLa cells) .

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